3-methoxy-7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one
CAS No.:
Cat. No.: VC20066635
Molecular Formula: C21H18O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
![3-methoxy-7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one -](/images/structure/VC20066635.png)
Specification
Molecular Formula | C21H18O4 |
---|---|
Molecular Weight | 334.4 g/mol |
IUPAC Name | 18-methoxy-12-methyl-10,14-dioxapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4(9),12,16(21),17,19-heptaen-15-one |
Standard InChI | InChI=1S/C21H18O4/c1-11-19-16(14-5-3-4-6-18(14)24-19)10-15-13-8-7-12(23-2)9-17(13)21(22)25-20(11)15/h7-10H,3-6H2,1-2H3 |
Standard InChI Key | MBWKBVWXWFPSMK-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=CC3=C1OC4=C3CCCC4)C5=C(C=C(C=C5)OC)C(=O)O2 |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound features a fused benzofurochromenone core, characterized by a 9,10,11,12-tetrahydrobenzo[c]chromen system linked to a benzofuran moiety. The methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 3 and 7, respectively, introduce steric and electronic modifications that influence its reactivity and biological interactions. The tetrahydro ring system reduces aromaticity compared to fully unsaturated analogs, potentially enhancing solubility and metabolic stability .
Molecular Formula and Weight
-
IUPAC Name: 3-methoxy-7-methyl-9,10,11,12-tetrahydro-5H-benzo[c] benzofuro[3,2-g]chromen-5-one
-
Molecular Formula: C₂₂H₂₀O₄
-
Molecular Weight: 348.4 g/mol
Spectroscopic Characteristics
While direct spectral data for this compound is limited, related benzofurochromenones exhibit distinctive signals in NMR and IR spectra:
-
¹H NMR: Aromatic protons in the benzofuran and chromenone rings resonate between δ 6.5–8.0 ppm, while methoxy and methyl groups appear as singlets near δ 3.8 and δ 2.4, respectively.
-
IR: Strong absorption bands for carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of benzofurochromenones typically involves multi-step routes, as exemplified by analogous compounds :
-
Precursor Preparation:
-
Cyclization and Functionalization:
-
Purification:
-
Techniques such as HPLC and column chromatography ensure high purity, critical for pharmacological applications.
-
Reactivity Profile
The compound’s reactivity is governed by its electron-rich aromatic systems and carbonyl group:
-
Electrophilic Substitution: Methoxy groups direct electrophiles to ortho/para positions, enabling further functionalization.
-
Reduction: The tetrahydrochromenone ring may undergo partial hydrogenation, altering bioavailability .
-
Oxidative Stability: Susceptibility to oxidation necessitates storage under nitrogen or argon.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Benzofuran derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies on structurally similar compounds demonstrate:
-
Potency Against Gram-Positive Bacteria: MIC values ≤2 μg/mL for Staphylococcus aureus, surpassing ciprofloxacin in some cases .
-
Mechanism: Disruption of bacterial cell membrane integrity and inhibition of DNA gyrase .
Anti-Inflammatory and Antioxidant Effects
-
COX-2 Inhibition: Suppression of prostaglandin synthesis via cyclooxygenase-2 blockade, reducing inflammation .
-
Radical Scavenging: Neutralization of DPPH and hydroxyl radicals with EC₅₀ values <50 μM .
Pharmacological Applications and Future Directions
Therapeutic Prospects
-
Oncology: Adjuvant therapy for solid tumors, particularly in combination with DNA-damaging agents.
-
Infectious Diseases: Topical formulations for methicillin-resistant Staphylococcus aureus (MRSA) infections.
Challenges and Optimization
-
Bioavailability: The tetrahydro ring enhances solubility but may limit blood-brain barrier penetration.
-
Structural Modifications: Introduction of fluorinated groups or PEGylation to improve pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume